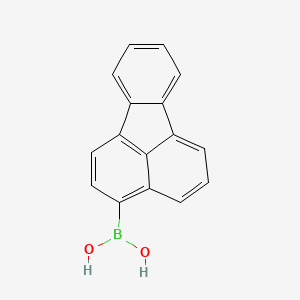
荧蒽-3-基硼酸
描述
Fluoranthen-3-ylboronic acid is an organic compound with the molecular formula C16H11BO2. It is a boronic acid derivative of fluoranthene, a polycyclic aromatic hydrocarbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable reagent in various chemical reactions and applications .
科学研究应用
Fluoranthen-3-ylboronic acid has a wide range of applications in scientific research, including:
作用机制
Target of Action
Fluoranthen-3-ylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the carbon atoms in organic molecules that are to be coupled .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, Fluoranthen-3-ylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by Fluoranthen-3-ylboronic acid . This reaction is widely applied in the formation of carbon-carbon bonds, and its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared
Result of Action
The result of the action of Fluoranthen-3-ylboronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic molecules from simpler precursors .
Action Environment
The action of Fluoranthen-3-ylboronic acid can be influenced by environmental factors. For instance, the use of organotrifluoroborate salts was shown to suppress side-products . The endogenous fluoride liberated from the hydrolysis and the slow release of boronic acid from the compound were both important features that contributed to the attenuation of these side-products .
生化分析
Biochemical Properties
Fluoranthen-3-ylboronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds. This compound interacts with various enzymes and proteins, including those involved in the catalytic cycle of the Suzuki-Miyaura reaction. The nature of these interactions involves the formation of a boronate ester intermediate, which facilitates the transmetalation step in the reaction .
Cellular Effects
Fluoranthen-3-ylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, fluoranthen-3-ylboronic acid can impact gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing cellular functions .
Molecular Mechanism
The molecular mechanism of fluoranthen-3-ylboronic acid involves its ability to form reversible covalent bonds with biomolecules, such as enzymes and proteins. This interaction can result in enzyme inhibition or activation, depending on the specific target. For example, fluoranthen-3-ylboronic acid can inhibit proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, it can modulate gene expression by interacting with DNA-binding proteins or histone-modifying enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluoranthen-3-ylboronic acid can change over time due to its stability and degradation. The compound is generally stable under inert gas conditions but may degrade upon prolonged exposure to air or moisture. Long-term studies have shown that fluoranthen-3-ylboronic acid can have sustained effects on cellular function, including prolonged enzyme inhibition or activation, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of fluoranthen-3-ylboronic acid in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At high doses, fluoranthen-3-ylboronic acid can cause toxic or adverse effects, including cellular damage or disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Fluoranthen-3-ylboronic acid is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated or conjugated metabolites. These metabolites can then be further processed and excreted from the body. The interaction of fluoranthen-3-ylboronic acid with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, fluoranthen-3-ylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments. For example, fluoranthen-3-ylboronic acid may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of fluoranthen-3-ylboronic acid is determined by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects. For instance, fluoranthen-3-ylboronic acid may localize to the nucleus, where it interacts with DNA-binding proteins or histone-modifying enzymes, influencing gene expression and chromatin structure .
准备方法
Synthetic Routes and Reaction Conditions: Fluoranthen-3-ylboronic acid can be synthesized through several methods, with the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a fluoranthene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions, making it a versatile and efficient method for synthesizing this compound .
Industrial Production Methods: Industrial production of fluoranthen-3-ylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key factors include the choice of catalyst, solvent, and reaction temperature .
化学反应分析
Types of Reactions: Fluoranthen-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluoranthen-3-ylboronic acid derivatives.
Reduction: Reduction reactions can convert fluoranthen-3-ylboronic acid into other boronic acid derivatives.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoranthen-3-ylboronic acid derivatives with additional oxygen-containing functional groups .
相似化合物的比较
- Phenylboronic acid
- Naphthylboronic acid
- Pyridylboronic acid
属性
IUPAC Name |
fluoranthen-3-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BO2/c18-17(19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPCTBXVSGTSNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630471 | |
| Record name | Fluoranthen-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359012-63-8 | |
| Record name | Fluoranthen-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


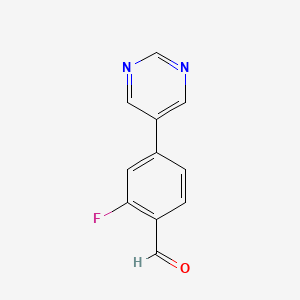
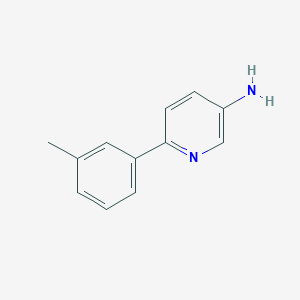





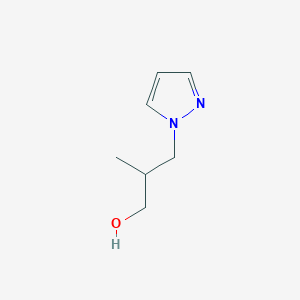


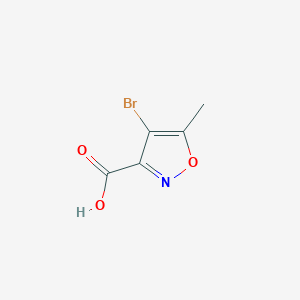
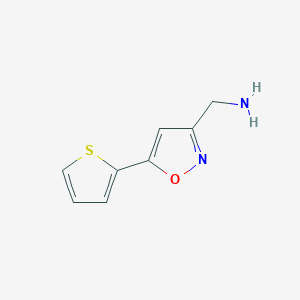
![3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1344681.png)
![3-[4-(Benzyloxy)phenyl]-5-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1344682.png)
